3-[(2,5-Dimethylphenoxy)methyl]pyrrolidine hydrochloride
Description
3-[(2,5-Dimethylphenoxy)methyl]pyrrolidine hydrochloride is a pyrrolidine derivative featuring a 2,5-dimethylphenoxymethyl substituent. The hydrochloride salt enhances solubility and stability, a common formulation strategy for bioactive amines .
Properties
IUPAC Name |
3-[(2,5-dimethylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-10-3-4-11(2)13(7-10)15-9-12-5-6-14-8-12;/h3-4,7,12,14H,5-6,8-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEYOCFEWXPAOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The synthesis of 3-[(2,5-Dimethylphenoxy)methyl]pyrrolidine hydrochloride generally follows a two-step process:
Step 1: Formation of the Phenoxy Methyl Intermediate
Starting from 2,5-dimethylphenol, an alkylating agent such as chloromethyl methyl ether or a halomethyl derivative is used to introduce the methylene group, forming a 2,5-dimethylphenoxymethyl intermediate.Step 2: Nucleophilic Substitution with Pyrrolidine
The intermediate is then reacted with pyrrolidine under basic conditions to substitute the halide with the pyrrolidine nitrogen, forming the 3-[(2,5-dimethylphenoxy)methyl]pyrrolidine structure. The final product is isolated as the hydrochloride salt by treatment with hydrochloric acid.
This approach is consistent with general ether formation and amine alkylation strategies in organic synthesis.
Detailed Reaction Conditions and Reagents
| Step | Reactants and Reagents | Conditions | Notes |
|---|---|---|---|
| 1 | 2,5-Dimethylphenol + chloromethyl methyl ether or chloromethyl halide | Base (e.g., KOH or NaH), solvent like THF or DMSO, room temperature to reflux | Formation of phenoxymethyl intermediate via Williamson ether synthesis |
| 2 | Phenoxymethyl intermediate + pyrrolidine | Base (e.g., K2CO3), solvent like acetonitrile or ethanol, reflux | Nucleophilic substitution to attach pyrrolidine ring |
| 3 | Resulting free base + HCl | Acidification in solvent like dioxane or ether | Formation of hydrochloride salt for stability and isolation |
This synthetic route is supported by the typical alkylation of phenols and subsequent amine substitution chemistry.
Example Experimental Procedure (Literature-Based)
An example synthesis adapted from related pyrrolidine ether compounds (similar in structure) involves:
- Dissolving 2,5-dimethylphenol in anhydrous THF.
- Adding a base such as potassium hydroxide or sodium hydride to deprotonate the phenol.
- Slowly adding chloromethyl methyl ether to form the phenoxymethyl intermediate.
- After completion, adding pyrrolidine and allowing the mixture to reflux for several hours to complete the substitution.
- Concentrating the reaction mixture and treating with 4M hydrochloric acid in dioxane to precipitate the hydrochloride salt.
- Isolating the product by filtration and drying.
While specific yields and reaction times vary, related compounds have been obtained in moderate to good yields (e.g., 55% yield reported for a similar pyrrolidine ether hydrochloride).
Analytical Data and Purification
- Purification is typically achieved by recrystallization from ether or ethyl acetate/hexane mixtures after salt formation.
- Characterization includes NMR (¹H and ¹³C), mass spectrometry (MS), and elemental analysis to confirm structure and purity.
- The hydrochloride salt form improves stability and handling.
Summary Table of Preparation Methods
| Aspect | Details |
|---|---|
| Starting Materials | 2,5-Dimethylphenol, chloromethyl halide (or equivalent), pyrrolidine |
| Key Reactions | Williamson ether synthesis, nucleophilic substitution |
| Typical Bases | Potassium hydroxide, sodium hydride, potassium carbonate |
| Solvents | Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), acetonitrile, ethanol |
| Temperature Range | Room temperature to reflux (50–80°C) |
| Product Isolation | Acidification with HCl in dioxane or ether, filtration, recrystallization |
| Yield Range | Moderate to good (approx. 50–60% based on similar compounds) |
| Product Form | White crystalline hydrochloride salt |
| Characterization Methods | NMR, MS, elemental analysis |
Research Findings and Considerations
- The alkylation step must be carefully controlled to avoid over-alkylation or side reactions.
- Use of dry, inert atmosphere conditions improves yield and purity.
- The hydrochloride salt formation enhances solubility and stability for storage and further use.
- Industrial scale synthesis may employ continuous flow reactors for better control and scalability, though specific industrial data for this compound is limited.
Chemical Reactions Analysis
3-[(2,5-Dimethylphenoxy)methyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
3-$$(2,5-Dimethylphenoxy)methyl]pyrrolidine hydrochloride is a chemical compound with diverse applications in chemistry, biology, medicine, and industry. It has a CAS number of 1219982-38 .
Scientific Research Applications
- Chemistry This compound is used as a building block in the synthesis of complex molecules.
- Biology It is employed in studies involving enzyme inhibition and receptor binding. Pyrrolidines, the class of compounds to which 3-$$(2,3-Dimethylphenoxy)methyl]pyrrolidine hydrochloride belongs, have been widely studied in drug discovery.
- Medicine It is investigated for potential therapeutic effects in various diseases.
- Industry It is utilized in the development of new materials and chemical processes.
Chemical Reactions
3-$$(2,5-Dimethylphenoxy)methyl]pyrrolidine hydrochloride can undergo oxidation, reduction, and nucleophilic substitution reactions.
- Oxidation This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
- Reduction Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or amines.
- Substitution This compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the phenoxy group can be substituted with other functional groups, resulting in the formation of substituted pyrrolidine or phenoxy derivatives. Common reagents include alkyl halides or acyl chlorides in the presence of a base.
Unique Properties
Mechanism of Action
The mechanism of action of 3-[(2,5-Dimethylphenoxy)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Phenoxy Ring
Target Compound :
- Structure: 2,5-Dimethylphenoxymethyl-pyrrolidine hydrochloride.
- Key Features: Two methyl groups at the 2- and 5-positions of the phenoxy ring.
Analog 1 : 3-(2,5-Dimethoxyphenyl)pyrrolidine Hydrochloride ()
- Structure : Methoxy groups at 2- and 5-positions instead of methyl.
- Comparison : Methoxy groups are electron-withdrawing, reducing lipophilicity compared to methyl. This substitution may alter pharmacokinetics (e.g., metabolism) and receptor affinity .
Analog 2 : 3-(3,4-Dimethylphenoxy)pyrrolidine Hydrochloride ()
- Structure : Methyl groups at 3- and 4-positions.
- Comparison : The ortho/para methyl arrangement (2,5 vs. 3,4) may affect steric interactions with biological targets. For example, 3,4-substitution could hinder binding to flat receptor surfaces compared to 2,5-substitution .
Analog 3 : 3-((2,4-Dichloro-3,5-dimethylphenoxy)methyl)pyrrolidine Hydrochloride ()
- Structure : 2,4-Dichloro and 3,5-dimethyl substituents.
- The dichloro substitution likely reduces solubility compared to the target compound .
Core Heterocycle Variations
Piperidine Derivatives ():
- Example : 3-(4-Trifluoromethylphenyl)piperidine hydrochloride.
- Comparison : Piperidine’s six-membered ring offers greater conformational flexibility than pyrrolidine. Trifluoromethyl groups enhance lipophilicity and resistance to oxidative metabolism, which may improve CNS penetration but increase half-life .
Piperazine Derivatives ():
- Example: HBK17 (1N-[3-(2,5-dimethylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine hydrochloride).
- However, the larger size may reduce blood-brain barrier permeability compared to pyrrolidine .
Biological Activity
3-[(2,5-Dimethylphenoxy)methyl]pyrrolidine hydrochloride is a compound of interest in pharmacological research due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula: C₁₂H₁₈ClNO
- Molecular Weight: 227.73 g/mol
- CAS Number: 1185301-78-3
The compound features a pyrrolidine ring linked to a 2,5-dimethylphenoxy group, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor binding. It is hypothesized that the compound interacts with specific receptors in the central nervous system, potentially influencing neurotransmitter systems. This interaction may lead to various pharmacological effects, including:
- Enzyme Inhibition: The compound has been studied for its ability to inhibit certain enzymes, which can alter metabolic pathways.
- Receptor Modulation: Preliminary studies suggest that it may block beta-adrenergic receptors, impacting cardiovascular responses and neurotransmission.
Antioxidant Properties
Research indicates that derivatives of pyrrolidine compounds can exhibit significant antioxidant activity. This property is beneficial in preventing oxidative stress-related diseases. The antioxidant effects of this compound have been evaluated using various assays, including:
| Assay Type | Result |
|---|---|
| DPPH Radical Scavenging | Effective scavenging observed |
| Reducing Power Assay | High reducing capacity |
| DNA Protection Assay | Significant protective effects |
These findings suggest that the compound could play a role in therapeutic applications aimed at oxidative stress mitigation.
Antimicrobial Activity
Some studies have explored the antimicrobial properties of pyrrolidine derivatives. While specific research on this compound is limited, related compounds have demonstrated promising activity against various pathogens .
Case Studies
-
Study on Enzyme Inhibition:
A study assessed the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. Results indicated a dose-dependent inhibition with an IC50 value suggesting moderate potency compared to standard inhibitors . -
Neuropharmacological Effects:
Research focusing on the neuropharmacological profile of the compound highlighted its potential as a neuroprotective agent. In animal models, administration resulted in reduced neuroinflammation and improved cognitive function metrics .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Key Structural Features | Unique Properties |
|---|---|---|---|
| 3-(3,4-Dimethylphenoxy)methylpyrrolidine | 1219982-22-5 | Dimethylphenoxy group | Different receptor interactions |
| 3-(3,5-Dimethylphenoxy)methylpiperidine | 53409374 | Dichlorophenoxy group | Variability in solubility and bioactivity |
| 3-(2,4-Dichloro-3,5-dimethylphenoxy)methylpyrrolidine | 53409374 | Dichloro and dimethyl substitutions | Enhanced activity against specific targets |
This table illustrates how variations in substituents can significantly influence biological activity and pharmacological applications.
Q & A
Q. What are the recommended safety protocols for handling 3-[(2,5-Dimethylphenoxy)methyl]pyrrolidine hydrochloride in laboratory settings?
- Methodological Answer : To minimize occupational exposure, follow these steps:
- Use P95 or P1 particulate respirators to avoid inhalation of dust or aerosols.
- Wear chemically resistant gloves (tested for compatibility) and EN 166-compliant safety goggles to prevent skin/eye contact.
- Ensure local exhaust ventilation in handling areas to reduce airborne concentrations.
- Store the compound at 2–8°C in a dry environment and avoid formation of dust or aerosols during weighing .
- In case of spills, collect material using non-sparking tools and dispose of via certified chemical waste protocols to prevent environmental contamination .
Q. How can researchers verify the purity and structural integrity of synthesized this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy (¹H/¹³C) to confirm the presence of aromatic protons (2,5-dimethylphenoxy group) and pyrrolidine backbone.
- HPLC-MS to assess purity and detect impurities (e.g., unreacted intermediates or byproducts).
- Elemental analysis (CHNS) to validate stoichiometric composition.
- Thermogravimetric analysis (TGA) to evaluate thermal stability and moisture content .
Q. What experimental precautions are critical when designing reactions involving this compound?
- Methodological Answer :
- Avoid protic solvents (e.g., water, alcohols) if the compound’s stability in such media is unverified.
- Conduct small-scale pilot reactions under inert atmospheres (e.g., nitrogen/argon) to assess reactivity.
- Monitor for exothermic behavior using temperature-controlled setups, especially in nucleophilic substitution or alkylation reactions involving the pyrrolidine moiety .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for synthesizing derivatives of this compound?
- Methodological Answer :
- Use density functional theory (DFT) to model reaction intermediates and transition states, focusing on steric effects from the 2,5-dimethylphenoxy group.
- Apply reaction path search algorithms (e.g., GRRM or AFIR) to identify energetically favorable pathways for functionalization (e.g., introducing substituents on the pyrrolidine ring).
- Validate computational predictions with high-throughput screening under varied conditions (temperature, solvent, catalysts) .
Q. What strategies resolve contradictions between experimental toxicity data and computational toxicity predictions for this compound?
- Methodological Answer :
- Perform in vitro assays (e.g., Ames test, cytotoxicity screening) to validate or refute computational toxicity models (e.g., QSAR predictions).
- Cross-reference with structurally analogous compounds (e.g., 3-(2-methylphenoxy)piperidine hydrochloride) to identify trends in toxicity mechanisms .
- Use meta-analysis of existing literature on pyrrolidine derivatives to contextualize discrepancies and refine predictive models .
Q. How can researchers leverage advanced separation technologies to isolate enantiomers or diastereomers of this compound?
- Methodological Answer :
- Employ chiral chromatography (e.g., Chiralpak IA/IB columns) with polar organic mobile phases (e.g., ethanol/heptane) for enantiomeric resolution.
- Optimize countercurrent chromatography (CCC) parameters (pH, solvent gradient) for preparative-scale separation.
- Validate separation efficiency using circular dichroism (CD) or X-ray crystallography to confirm stereochemical assignments .
Data Management and Analysis
Q. What methodologies ensure robust data integrity when analyzing this compound’s biological activity?
- Methodological Answer :
- Implement block randomization in biological assays to minimize batch effects.
- Use chemical informatics platforms (e.g., ChemAxon, KNIME) to automate data curation and cross-validate experimental results against public databases (e.g., PubChem).
- Apply machine learning algorithms to identify outliers or confounding variables in dose-response datasets .
Q. How can researchers address reproducibility challenges in synthesizing this compound across different laboratories?
- Methodological Answer :
- Standardize protocols using ICH Q11 guidelines , including detailed control of reaction parameters (e.g., stirring rate, drying time).
- Share raw spectral data (NMR, MS) and synthetic intermediates via open-access repositories (e.g., Zenodo) for cross-lab validation.
- Collaborate with computational chemists to model solvent effects and kinetic bottlenecks that may affect reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
